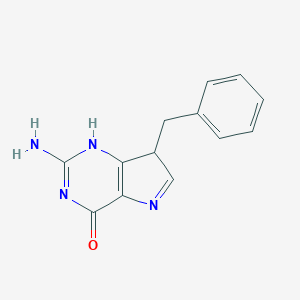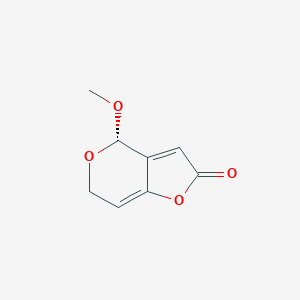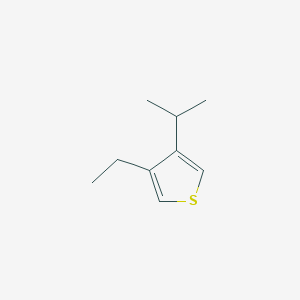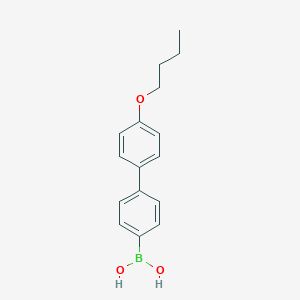
4-(4-Butoxyphenyl)phenylboronic acid
Overview
Description
4-(4-Butoxyphenyl)phenylboronic acid is a boronic acid derivative. It has a molecular formula of C16H19BO3 and an average mass of 194.035 Da . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in various fields of research .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acids can be synthesized from phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This allows boronic acids to form planar structures with idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules . This property has been utilized in various sensing applications . For instance, phenols can be synthesized from phenylboronic acids using H2O2 as an oxidant .Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 4-(4-Butoxyphenyl)phenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These compounds form specific hydrogen bonds that are crucial in creating stable molecular structures (Pedireddi & Seethalekshmi, 2004).
Bio-Applications with Polymeric Nanomaterials
In recent years, phenylboronic acid-decorated polymeric nanomaterials have gained significant attention for advanced bio-applications. These derivatives form reversible complexes with various compounds, making them suitable for diagnostic and therapeutic applications, including drug delivery systems and biosensors (Lan & Guo, 2019).
Two-Photon Imaging and Photodynamic Therapy
Specific derivatives of phenylboronic acid have been synthesized for use in two-photon imaging of cell surface sialic acids, offering advantages in cancer diagnostics and therapy. These compounds also show promise in photodynamic therapy due to their ability to generate reactive oxygen species under specific irradiation conditions (Li & Liu, 2021).
Intelligent Bio-Hydrogel for Medical Applications
Novel cellulose/phenylboronic acid composite bio-hydrogels have been developed, exhibiting glucose and pH-responsive behaviors. These materials hold potential for various fields, including regulated insulin release in response to glucose levels, which is highly relevant in diabetes management (Peng et al., 2018).
Catalysis in Organic Synthesis
Derivatives of phenylboronic acid are employed as catalysts in organic synthesis processes, such as dehydrative condensation, demonstrating their utility in creating more efficient and environmentally friendly chemical reactions (Wang et al., 2018).
Optical Modulation in Nanotechnology
Research has been conducted on the structure-function relationship of phenylboronic acid-grafted materials for optical modulation. These studies are significant for the development of new technologies in the field of nanotechnology, particularly in creating sensitive detection systems (Mu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(4-butoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSCSJTCSAHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611150 | |
| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butoxyphenyl)phenylboronic acid | |
CAS RN |
158937-24-7 | |
| Record name | (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

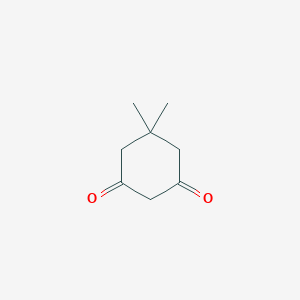
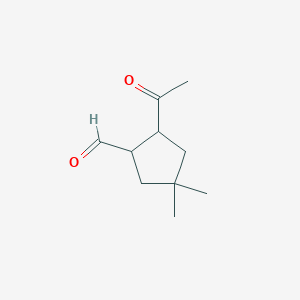
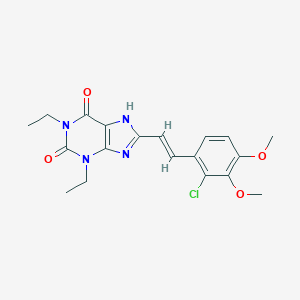
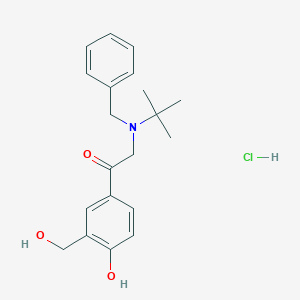
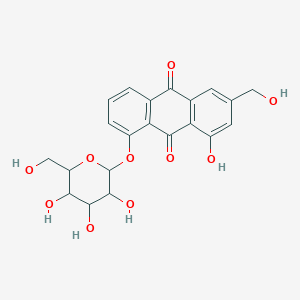
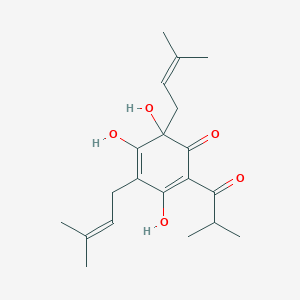
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
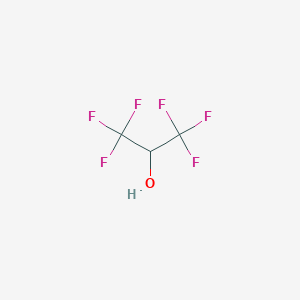

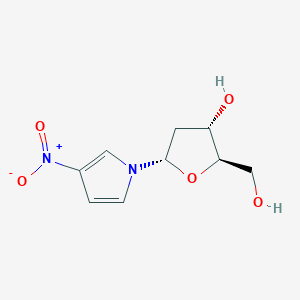
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
